Ethyl 3-(perfluorohexyl)propanoate
Description
Ethyl 3-(perfluorohexyl)propanoate is a fluorinated ester characterized by a perfluorohexyl (-C6F13) group attached to the propanoate backbone. This structure confers unique properties, such as high chemical inertness, thermal stability, and hydrophobicity, making it valuable in applications like coatings, surfactants, and specialty materials . Its synthesis often involves alkylation of ethyl cyanoacetate with (perfluorohexyl)ethyl iodide, a cost-effective alternative to (perfluorohexyl)propyl iodide, which is more expensive and challenging to prepare .
Properties
CAS No. |
60023-26-9 |
|---|---|
Molecular Formula |
C11H9F13O2 |
Molecular Weight |
420.17 g/mol |
IUPAC Name |
ethyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate |
InChI |
InChI=1S/C11H9F13O2/c1-2-26-5(25)3-4-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h2-4H2,1H3 |
InChI Key |
QMPHOSZUUXOKIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key structural features and substituents of Ethyl 3-(perfluorohexyl)propanoate with analogous compounds:
| Compound Name | Substituent/R-Group | Key Functional Features |
|---|---|---|
| This compound | -C6F13 (perfluorohexyl) | High fluorophilicity, inertness |
| Ethyl 3-(2-trifluoromethylphenyl)propanoate | -C6H4-CF3 (trifluoromethylphenyl) | Aromatic, electron-withdrawing substituent |
| Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate | -C6H4-O-CF3 (trifluoromethoxyphenyl) | Enhanced polarity, keto group |
| Ethyl 3-(2-furyl)propanoate | -C4H3O (furan) | Electron-deficient aromatic ring |
| Ethyl 3-(methylsulfonyl)propanoate | -SO2CH3 (methylsulfonyl) | Strong electron-withdrawing, polar group |
Key Observations :
- Perfluoroalkyl vs. Aromatic Fluorinated Groups: The perfluorohexyl chain in this compound provides unparalleled hydrophobicity and chemical resistance compared to trifluoromethylphenyl or trifluoromethoxyphenyl derivatives, which exhibit moderate polarity and reactivity due to aromatic conjugation .
- Electron-Withdrawing Effects: Compounds like Ethyl 3-(methylsulfonyl)propanoate and Ethyl 3-(2-furyl)propanoate prioritize electronic modulation (e.g., sulfonyl groups enhance acidity, furyl groups enable π-π interactions), whereas the perfluorohexyl group primarily influences physical properties like solubility in fluorinated solvents .
Physical and Chemical Properties
| Property | This compound | Ethyl 3-(methylsulfonyl)propanoate | Ethyl 3-(2-furyl)propanoate |
|---|---|---|---|
| Solubility | High in perfluorocarbons | Polar aprotic solvents (DMF, DMSO) | Ethanol, ethers |
| Thermal Stability | >200°C | ~150°C (decomposition) | ~120°C (volatile) |
| Log P (Hydrophobicity) | ~8.5 (estimated) | ~1.2 | ~2.0 |
Notes:
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